8-Hydroxymianserin
Description
Contextualization as a Mianserin (B1677119) Metabolite in Neuropsychopharmacology
Mianserin is an atypical antidepressant utilized in the treatment of depression. It undergoes significant metabolism in the liver, primarily mediated by cytochrome P450 enzymes, including CYP2D6 and CYP1A2 nih.gov. This metabolic process yields several metabolites, with 8-hydroxymianserin being identified as a major one in humans nih.govbath.ac.uk. The formation of this compound involves aromatic hydroxylation of the mianserin structure nih.gov. Given mianserin's activity within the central nervous system, the presence and potential activity of its metabolites like this compound are of particular interest in neuropsychopharmacology.
Overview of Mianserin Research Pertinent to Metabolite Discovery and Activity
Research into mianserin has a history spanning several decades, with early studies focusing on its antidepressant properties and its unique pharmacological profile compared to tricyclic antidepressants capes.gov.br. The discovery and characterization of mianserin metabolites, including this compound and desmethylmianserin (B137421), have been an integral part of this research nih.govbath.ac.ukresearchgate.netnih.govnih.gov. Studies have aimed to identify the metabolic pathways involved in mianserin's biotransformation and to evaluate the biological activities of its metabolites nih.govnih.govnih.gov.
Detailed research findings from these studies provide valuable data on the relative potencies and activities of mianserin and its metabolites. For example, one study evaluating effects on a behavioral screen for antidepressant activity reported that while racemic mianserin showed antidepressant-like effects at certain doses, the metabolites desmethylmianserin and this compound showed no clear dose-related effect at comparable doses nih.govresearchgate.net. Another study investigating effects on behavior and brain noradrenaline metabolism in olfactory bulbectomized rats found that only the parent compound, mianserin, was active in attenuating hypermotility and reversing the reduction in noradrenaline concentration in the amygdaloid cortex under the experimental conditions tested nih.gov.
These findings, while suggesting a potentially lesser contribution of this compound to certain behavioral effects compared to the parent compound in specific models, underscore the importance of continued investigation into the full pharmacological spectrum of this metabolite. The data generated from such studies are crucial for building a comprehensive understanding of mianserin's mechanism of action and the roles played by its various metabolic products.
| Compound | Observed Effect (Behavioral Screen) nih.govresearchgate.net | Observed Effect (Hypermotility in OBX Rats) nih.gov | Effect on Amygdaloid Cortex Noradrenaline (OBX Rats) nih.gov |
| Racemic Mianserin | Antidepressant-like effect observed | Active in attenuating hypermotility | Reversed reduction in concentration |
| This compound | No clear dose-related effect observed | Not active at tested dose | No correlation with behavioral effect |
| Desmethylmianserin | No clear dose-related effect observed | Not active at tested dose | No correlation with behavioral effect |
Note: Data in this table are based on specific experimental conditions and models described in the cited research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-19-8-9-20-17-7-6-15(21)11-14(17)10-13-4-2-3-5-16(13)18(20)12-19/h2-7,11,18,21H,8-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMQIPGEXLWJTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972746 | |
| Record name | 2-Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57257-81-5 | |
| Record name | 8-Hydroxymianserin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057257815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-HYDROXYMIANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD0R9QB6HD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biotransformation Pathways and Enzymatic Mechanisms of 8 Hydroxymianserin Formation
Hepatic Metabolic Pathways
The liver is the primary organ responsible for the extensive metabolism of mianserin (B1677119). This hepatic biotransformation involves several Phase I reactions, including aromatic hydroxylation, N-demethylation, and N-oxidation. nih.govhpra.ie The formation of 8-hydroxymianserin is a result of aromatic hydroxylation at the 8-position of the mianserin molecule. nih.govresearchgate.netnih.govresearchgate.net
Cytochrome P450 Enzyme Isoform Involvement in 8-Hydroxylation (e.g., CYP2D6, CYP1A2, CYP3A)
The 8-hydroxylation of mianserin is primarily catalyzed by cytochrome P450 enzymes. Research indicates that multiple CYP isoforms contribute to this metabolic step, with varying degrees of involvement.
Studies have identified CYP2D6 as a major enzyme responsible for the 8-hydroxylation of mianserin in humans. researchgate.netnih.govnih.govtandfonline.comnih.gov In vitro experiments using recombinant human CYP isoforms and human liver microsomes have demonstrated the significant role of CYP2D6 in this pathway. nih.govnih.gov
While CYP2D6 is a primary contributor, other CYP isoforms also play a role. CYP1A2 has been shown to catalyze mianserin metabolism, including N-demethylation and N-oxidation, and contributes to 8-hydroxylation, albeit to a lesser extent than CYP2D6. researchgate.netnih.govtandfonline.comnih.gov CYP3A, particularly CYP3A4, is also involved in the hepatic metabolism of mianserin, participating in 8-hydroxylation, N-demethylation, and N-oxidation pathways. researchgate.netresearchgate.netnih.govtandfonline.comgenome.jp The extent of CYP3A's contribution to 8-hydroxylation relative to CYP2D6 can vary. Other isoforms like CYP2B6 and CYP2C19 have also shown catalytic activity towards mianserin metabolism, including 8-hydroxylation by CYP2B6. nih.gov
The involvement and relative contributions of these CYP isoforms can be summarized as follows:
| CYP Isoform | Primary Role in Mianserin Metabolism | Contribution to 8-Hydroxylation |
| CYP2D6 | 8-Hydroxylation, N-demethylation | Major researchgate.netnih.govnih.govtandfonline.comnih.gov |
| CYP1A2 | N-demethylation, N-oxidation | Minor researchgate.netnih.govtandfonline.comnih.gov |
| CYP3A4 | 8-Hydroxylation, N-demethylation, N-oxidation | Involved researchgate.netresearchgate.netnih.govtandfonline.comgenome.jp |
| CYP2B6 | N-demethylation, 8-hydroxylation | Involved nih.gov |
| CYP2C19 | N-demethylation | Involved nih.gov |
Stereoselective Nature of Mianserin Hydroxylation
Mianserin is administered as a racemic mixture containing equal amounts of its two enantiomers, S-(+) and R-(-)-mianserin. relis.nomdpi.com The metabolic pathways of mianserin, including 8-hydroxylation, exhibit stereoselectivity, meaning that the rate or extent of metabolism can differ between the two enantiomers. nih.govnih.govmdpi.comresearchgate.netnih.gov
Studies have demonstrated that CYP2D6, a key enzyme in 8-hydroxylation, shows stereoselectivity in its catalytic activity towards mianserin enantiomers. nih.govnih.govnih.gov While human CYP2D6 mediates the 8-hydroxylation of both enantiomers, it shows a preference, or stereoselectivity, towards the S-(+)-mianserin. nih.govtandfonline.comnih.gov This stereoselectivity is supported by findings where the ratio of S(+)-mianserin to R(-)-mianserin area under the curve (AUC) was higher in individuals classified as poor metabolizers of debrisoquine, a known CYP2D6 substrate, indicating that CYP2D6-dependent elimination is enantioselective for the S-(+)-enantiomer. nih.gov
In rat models, different CYP2D isoforms (CYP2D1 and CYP2D4) have been observed to selectively 8-hydroxylate the R-(-)-enantiomer. nih.gov This highlights potential interspecies differences in the stereoselective metabolism of mianserin.
Potential for Further Oxidative Metabolism
This compound, once formed, can potentially undergo further metabolic transformations. Mianserin metabolism involves not only hydroxylation but also significant N-demethylation and N-oxidation pathways. nih.govhpra.ieresearchgate.net These pathways can occur in parallel or sequentially.
One notable downstream metabolite is 8-hydroxy-N-desmethylmianserin, which is formed through the combined processes of 8-hydroxylation and N-demethylation. researchgate.netnih.gov This metabolite has been observed in both rat and human metabolism studies and its formation is catalyzed by enzymes like CYP2D4 (in rats) and CYP2D6 (in humans). researchgate.netnih.gov This suggests that this compound can be a substrate for further N-demethylation, or alternatively, N-desmethylmianserin can undergo 8-hydroxylation.
Furthermore, studies using human liver microsomes have indicated the formation of chemically reactive metabolites from mianserin that can bind irreversibly to microsomal proteins. nih.gov While the exact nature of these reactive metabolites and their formation pathways are still areas of research, it has been suggested that metabolic activation by the CYP system may lead to the formation of a reactive iminium intermediate. nih.gov The potential for this compound itself to be further metabolized into reactive species or to contribute to the formation of such intermediates warrants consideration in understanding the complete metabolic fate of mianserin.
Extrahepatic Metabolic Considerations
While the liver is the primary site of mianserin metabolism, biotransformation can also occur in extrahepatic tissues. jpn.canih.govpharmgkb.orgnih.gov These extrahepatic metabolic pathways can be particularly relevant for drugs that act on the central nervous system, such as mianserin, as local metabolism within the brain could influence drug concentrations and effects at the site of action.
Role of Brain Cytochrome P450 in Psychotropic Drug Biotransformation
Specific CYP2D isoforms, which are known to be involved in mianserin metabolism in the liver, are also expressed in the brain. Rat brain expresses CYP2D4 and CYP2D18, while human brain expresses CYP2D6 as the predominant CYP2D isoform. researchgate.netjst.go.jp The presence of CYP2D6 in the human brain suggests that it can catalyze the local metabolism of mianserin within the central nervous system. Studies have shown that rat CYP2D4 and human CYP2D6 can catalyze the formation of this compound, N-demethylmianserin, and 8-hydroxy-N-desmethylmianserin. researchgate.net This indicates that the formation of this compound is not exclusively a hepatic process and can also occur within the brain, mediated by brain-resident CYP enzymes.
Interspecies Comparative Biotransformation Profiles
The biotransformation of mianserin has been investigated in various laboratory animal species, including rats, mice, rabbits, and guinea pigs, and compared to human metabolism. nih.gov These studies reveal both similarities and notable differences in the metabolic pathways and the profiles of metabolites formed across species.
Mianserin is extensively metabolized in all species studied, with very little unchanged drug excreted. nih.gov The major metabolic pathways, including aromatic hydroxylation (leading to this compound), N-oxidation, and oxidation and demethylation of the N-methyl moiety, are generally observed across these species. nih.gov
However, there are significant interspecies differences in the relative importance of these pathways and the specific metabolites formed. nih.govnih.govnih.gov For instance:
In human females, this compound and mianserin-2-oxide were identified as major metabolites in urine, alongside unchanged mianserin. nih.gov
In rabbits, this compound and an unidentified ester conjugate of this compound were the primary metabolites. nih.gov
In rats, 8-hydroxydesmethylmianserin (B1218053) was the principal metabolite, and rats primarily formed 8-hydroxy compounds. nih.gov
A metabolic pathway involving the direct conjugation of the N-methyl moiety, resulting in a quaternary N-glucuronide, was observed specifically in humans. nih.gov
Novel metabolites, such as an N-O-glucuronide in guinea pigs and an N-sulphonate in rats and guinea pigs, were identified in animal species but not in humans. nih.gov
These interspecies variations in metabolite profiles are further supported by studies using isolated hepatocytes, which showed that human hepatocytes produced metabolite profiles and human-specific metabolites that differed from those observed in rat hepatocytes, reflecting the in vivo differences. nih.gov The catalytic activities and isoform composition of CYP enzymes also show appreciable differences between species, contributing to these observed variations in mianserin biotransformation. researchgate.net For example, while rat CYP2D1 is considered the orthologue of human CYP2D6, studies have shown differences in their specific activities towards mianserin metabolites. nih.govresearchgate.net
These comparative studies are crucial for understanding the relevance of animal models in predicting human mianserin metabolism and highlight the importance of species-specific metabolic profiles in drug development and evaluation.
Analysis of Metabolic Pathway Differences Across Preclinical Species
Significant species differences exist in the metabolic pathways of mianserin, including the formation of this compound. These differences are crucial in extrapolating preclinical data to humans.
Studies in various preclinical species, such as rats, rabbits, and guinea pigs, have shown that mianserin is extensively metabolized. nih.govresearchgate.net 8-hydroxylation is a predominant metabolic pathway in all species studied. nih.gov However, the principal 8-hydroxy metabolite can vary. In rabbits, this compound and an unidentified ester of this compound were major metabolites. nih.gov In rats, 8-hydroxydesmethylmianserin was identified as the principal metabolite. nih.gov
Demethylation is also an important metabolic pathway in preclinical species like rats and rabbits, but it appears to be less significant in women. nih.gov Conversely, direct conjugation of the N-methyl moiety has been observed as a metabolic pathway specific to humans. researchgate.net
In vitro studies using isolated hepatocytes from rats and humans have also highlighted interspecies differences. nih.gov While both rat and human hepatocytes extensively metabolize mianserin, differences in the extent of metabolism and metabolite profiles were observed. nih.gov Rat hepatocytes showed complete metabolism of mianserin within a 3-hour incubation, whereas human hepatocytes only partially metabolized the compound (58%). nih.gov Metabolites formed in isolated cells were generally similar to those found in vivo for both species. nih.gov However, metabolites detected in humans in vivo and in isolated human hepatocytes were not found in some animal species previously studied. nih.gov
The specific CYP isoforms involved in mianserin metabolism also show species-specific variations. For example, while human CYP2D6 is a key enzyme for 8-hydroxylation and the formation of 8-hydroxy-N-demethylmianserin, rat CYP2D4 plays a similar role in rats. researchgate.net
Quantitative Assessment of Metabolite Excretion Profiles
Following metabolism, mianserin and its metabolites, including this compound, are primarily excreted from the body. The excretion profiles can vary across species and depend on the extent and pathways of biotransformation.
Mianserin is largely excreted in the urine, almost entirely in the form of its metabolites, either free or conjugated. hpra.ie Some excretion also occurs via feces. hpra.iewikipedia.org
Quantitative assessment of metabolite excretion profiles in different species reveals variations in the proportion of the administered dose excreted as parent drug or specific metabolites. In a study involving female human subjects, rabbits, and rats, the urinary excretion of radioactivity three days after oral administration of radiolabeled mianserin was approximately 53% in women, 36% in rats, and 80% in rabbits. nih.gov
The proportion of unchanged mianserin excreted in urine also differs. In the aforementioned study, 15% of the administered dose was excreted as conjugated and nonconjugated mianserin in women's urine, while this quantity was only 1-2% in the animal species studied (rabbits and rats). nih.gov This suggests a more extensive metabolism of the parent drug in these preclinical species compared to humans.
While this compound is a major metabolite excreted in urine across species, its quantitative contribution to the total excreted radioactivity can vary. Although specific quantitative data on the excretion percentage of this compound for all preclinical species was not consistently available in the searched literature, the identification of 8-hydroxy analogs as predominant metabolites in the urine of women, rabbits, and rats indicates that this compound and its derivatives constitute a significant portion of the excreted metabolic products. nih.gov
The presence of conjugated metabolites in urine is also a key aspect of the excretion profile. Mianserin metabolites are excreted either free or in conjugated form. hpra.ie Conjugation pathways, such as glucuronidation, play a role in the elimination of hydroxylated metabolites like this compound, increasing their water solubility and facilitating renal excretion.
Based on the available information, the following table summarizes some aspects of mianserin metabolism and excretion across species:
| Feature | Human | Rabbit | Rat |
| Major Metabolites (Liver) | This compound, N-desmethylmianserin, Mianserin N-oxide nih.govresearchgate.netresearchgate.net | This compound, this compound ester nih.gov | This compound, N-desmethylmianserin, 8-hydroxydesmethylmianserin researchgate.netnih.gov |
| Key Enzymes (8-hydroxylation) | CYP2D6, CYP1A2 nih.gov | Not explicitly detailed in search results | CYP2D4 researchgate.net |
| Urinary Excretion (% dose) | ~53% (over 3 days) nih.gov | ~80% (over 3 days) nih.gov | ~36% (over 3 days) nih.gov |
| Unchanged Mianserin in Urine (% dose) | ~15% nih.gov | ~1-2% nih.gov | ~1-2% nih.gov |
| Demethylation Significance | Less significant nih.gov | Important nih.gov | Important nih.gov |
Further detailed quantitative studies on the excretion kinetics and mass balance of this compound and other metabolites across a wider range of preclinical species would provide a more comprehensive understanding of the interspecies differences in the disposition of this metabolite.
Pharmacological Characterization and Mechanistic Elucidation of 8 Hydroxymianserin
Neuropharmacological Receptor Interactions
Investigations have characterized the interactions of 8-hydroxymianserin with various neuroreceptors, particularly those in the serotonin (B10506) and adrenergic systems.
Adrenergic Receptor Modulation
This compound has been shown to modulate adrenergic receptors, particularly alpha-2 (α2) subtypes. Adrenergic receptors are G protein-coupled receptors that respond to norepinephrine (B1679862) and epinephrine, influencing various physiological and central nervous system functions wikipedia.orgmdpi.comebi.ac.ukfrontiersin.org.
Alpha-2 Adrenergic Autoreceptor Antagonism
Studies have indicated that this compound can release noradrenaline from cortical slices via antagonism of α2-adrenergic autoreceptors nih.govdntb.gov.ua. Alpha-2 adrenergic receptors located on presynaptic terminals function as autoreceptors, regulating the release of norepinephrine through a negative feedback mechanism wikipedia.orgebi.ac.ukusc.edu. Blocking these autoreceptors with an antagonist can lead to increased release of norepinephrine wikipedia.org.
Alpha-2 Adrenergic Heteroreceptor Blockade in Synaptosomal Preparations
Beyond autoreceptors, this compound has also demonstrated the ability to block α2-adrenergic heteroreceptors in synaptosomal preparations nih.govdntb.gov.ua. Alpha-2 heteroreceptors are located on neurons that release neurotransmitters other than norepinephrine and can modulate the release of these other neurotransmitters usc.edu. The blockade of these heteroreceptors by this compound suggests a broader influence on neurotransmission beyond the noradrenergic system.
Molecular Pharmacology and Receptor Binding Studies of 8 Hydroxymianserin
In Vitro Receptor Binding Assay Methodologies
In vitro receptor binding assays are fundamental techniques used to characterize the interaction between a ligand, such as 8-Hydroxymianserin, and its target receptor in a controlled laboratory setting. These methods provide quantitative data on binding affinity and receptor density. giffordbioscience.comnih.gov
Radioligand Competition Binding Assays for Affinity Determination (Ki values)
Radioligand competition binding assays are a gold standard for determining the affinity of an unlabeled compound (the competitor, in this case, this compound) for a specific receptor site. giffordbioscience.com This method involves incubating a fixed concentration of a high-affinity radiolabeled ligand that is known to bind to the target receptor with varying concentrations of the unlabeled test compound (this compound) and a preparation containing the receptor (e.g., cell membranes or tissue homogenates). giffordbioscience.comnih.gov The extent to which this compound competes with the radioligand for binding sites is measured. giffordbioscience.com
The data from these experiments are typically plotted as specific binding of the radioligand versus the logarithm of the concentration of the competing unlabeled ligand. nih.gov This generates an inverse sigmoidal curve. sci-hub.seresearchgate.net From this curve, an IC50 value is determined, which represents the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand. giffordbioscience.comresearchgate.net The IC50 value is then converted to a Ki (equilibrium inhibition constant) value using the Cheng-Prusoff equation, which accounts for the affinity of the radioligand and its concentration used in the assay. researchgate.netuam.es The Ki value is a measure of the affinity of the unlabeled ligand for the receptor, independent of the radioligand's properties. uam.es A lower Ki value indicates higher binding affinity. uam.eswikipedia.org
Studies have investigated the receptor binding profile of this compound using these methodologies. For instance, research has explored its affinity for adrenergic and serotonergic receptors. nih.gov One study reported a Ki value of 1.68 nM for this compound at octopamine (B1677172) receptors. researchgate.netcolab.ws
Saturation Binding Experiments for Receptor Density (Bmax)
Saturation binding experiments are used to determine the total number or density of specific binding sites (receptors) in a given tissue or cell preparation, represented by the Bmax value, and the equilibrium dissociation constant (Kd) of the radioligand. giffordbioscience.comnih.govuam.esnih.gov In this method, increasing concentrations of a radiolabeled ligand are incubated with a constant amount of receptor preparation until equilibrium is reached. giffordbioscience.comnih.govuam.esnih.gov
Total binding, which includes both specific and non-specific binding, is measured at each radioligand concentration. sci-hub.se Non-specific binding, which is binding to sites other than the target receptor, is determined in the presence of a high concentration of an unlabeled compound that saturates the specific binding sites. nih.govsci-hub.se Specific binding is then calculated by subtracting non-specific binding from total binding. sci-hub.se
When specific binding is plotted against the concentration of the radioligand, a hyperbolic saturation curve is obtained. nih.govsci-hub.senih.gov Non-linear regression analysis of this curve allows for the determination of the Bmax, which represents the maximal number of binding sites, and the Kd of the radioligand, which is the concentration of the radioligand required to occupy 50% of the binding sites at equilibrium and is inversely related to its affinity. nih.govsci-hub.seuam.esnih.govauckland.ac.nz While saturation binding primarily characterizes the radioligand and receptor density, the Bmax value is essential for understanding the receptor system being studied and is often a prerequisite for accurate Ki determination in competition assays, especially when receptor concentration is high enough to deplete the ligand. sci-hub.seuam.es
Computational Approaches to Receptor Interaction
Computational methods complement in vitro studies by providing insights into the molecular details of ligand-receptor interactions. These approaches can predict binding modes, estimate binding affinities, and analyze kinetic parameters.
Molecular Docking Simulations for Binding Mode Elucidation
Molecular docking is an in silico technique used to predict the preferred orientation (binding mode) of a ligand when it is bound to a receptor protein. isfcppharmaspire.comresearchgate.net It aims to find the best fit between the ligand and the receptor's binding site based on scoring functions that estimate the strength of the interaction. isfcppharmaspire.comresearchgate.net
Docking simulations typically involve placing the 3D structure of the ligand (this compound) into the known 3D structure of the receptor's binding pocket. researchgate.net The software then explores various possible orientations and conformations of the ligand within the pocket and calculates a docking score for each pose. isfcppharmaspire.comresearchgate.net The pose with the most favorable score is considered the predicted binding mode. isfcppharmaspire.com
Molecular docking can help visualize the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between this compound and the amino acid residues in the receptor binding site. mdpi.com This information can provide valuable hypotheses about the molecular basis of this compound's affinity and potential activity at different receptors. While specific molecular docking studies solely focused on this compound were not extensively detailed in the search results, molecular docking is a widely used technique in molecular pharmacology to understand ligand-receptor interactions. isfcppharmaspire.comresearchgate.netlasalle.mx
Ligand-Receptor Kinetic Parameter Determination (kon, koff, Kd)
Beyond equilibrium affinity (Ki or Kd), understanding the kinetics of ligand-receptor binding, specifically the association (kon) and dissociation (koff) rate constants, provides a more complete picture of the interaction. excelleratebio.comworktribe.comnih.gov The equilibrium dissociation constant (Kd) is related to the kinetic rate constants by the equation Kd = koff / kon. excelleratebio.comworktribe.com
The association rate constant (kon) describes how quickly a ligand binds to its receptor, while the dissociation rate constant (koff) describes how quickly the ligand unbinds from the receptor. excelleratebio.comworktribe.com These kinetic parameters can influence the duration of a ligand's effect in vivo, as a slow dissociation rate (low koff) can lead to prolonged receptor occupancy even if the ligand concentration decreases. excelleratebio.comworktribe.com This prolonged occupancy can be a key determinant of pharmacological activity. excelleratebio.com
Kinetic binding assays, often using radioligands, can experimentally measure kon and koff. giffordbioscience.comnih.govnih.gov Computational methods, such as molecular dynamics simulations and more advanced techniques like milestoning or weighted ensemble approaches, can also be used to estimate these kinetic parameters and provide insights into the dynamic process of binding and unbinding. escholarship.org While the search results did not provide specific kon and koff values for this compound, the determination of these parameters is an important aspect of molecular pharmacology research to fully characterize ligand-receptor interactions. excelleratebio.comworktribe.comnih.gov
Comparative Receptor Binding Profiles with Parent Mianserin (B1677119) and Other Metabolites
Studies have shown that this compound retains some of the pharmacological properties of mianserin. nih.govnih.gov Specifically, this compound has been reported to block alpha-2 autoreceptors and alpha-2 heteroreceptors in synaptosomal preparations, contributing to the facilitation of noradrenergic transmission. nih.gov Desmethylmianserin (B137421) is another active metabolite that also contributes to this effect, although it primarily inhibits noradrenaline uptake in vitro, unlike this compound. nih.gov
While mianserin itself has high affinity for receptors like histamine (B1213489) H1, serotonin (B10506) 5-HT2A, and alpha-2 adrenergic receptors, the binding profile of this compound can differ in terms of both affinity and selectivity. wikipedia.orgdrugbank.comncats.io For example, one study indicated that this compound, unlike R(-)-mianserin and S(+)-mianserin, does not inhibit noradrenaline uptake in vitro. nih.gov However, it does block alpha-2 autoreceptors and heteroreceptors in synaptosomes, a property also shared by S(+)-mianserin and desmethylmianserin to some extent. nih.gov
Interactive Data Table: Selected Receptor Binding Affinities (Ki values)
| Compound | Receptor | Ki (nM) | Source |
| This compound | Octopamine receptors | 1.68 | researchgate.netcolab.ws |
| Mianserin | Serotonin 5-HT2A receptor | 4.3 (pKi) | ncats.io |
| Mianserin | Histamine H1 receptor | High affinity | wikipedia.orgdrugbank.com |
| Mianserin | Alpha-2 adrenergic receptors | High affinity | wikipedia.orgdrugbank.com |
Note: pKi is the negative logarithm of Ki. A higher pKi indicates higher affinity.
Structure Activity Relationship Sar Investigations of 8 Hydroxymianserin
Identification of Essential Structural Motifs for Biological Activity
The biological activity of a chemical compound is intrinsically linked to its three-dimensional structure and the presence of specific functional groups, referred to as essential structural motifs wikipedia.org. 8-Hydroxymianserin inherits the core tetracyclic piperazinoazepine structure of mianserin (B1677119), which is fundamental to its pharmacological profile. The key structural difference lies in the addition of a hydroxyl group at the 8-position of one of the aromatic rings.
While detailed studies specifically isolating and identifying the essential structural motifs of this compound for its unique biological activities are not extensively documented in the provided search results, inferences can be drawn from comparative analyses with related compounds like mianserin and desmethylmianserin (B137421). The presence of the hydroxyl group at the 8-position likely influences the compound's polarity, hydrogen bonding capabilities, and potential interactions with the binding sites of various receptors and enzymes. This modification can alter receptor affinity, efficacy, and metabolic fate compared to the parent compound.
Research indicates that this compound can influence noradrenergic transmission, specifically by antagonizing alpha-2 autoreceptors researchgate.net. This suggests that the structural elements enabling this alpha-2 adrenergic receptor interaction are preserved or modified in a way that retains or alters this specific activity compared to mianserin. However, a precise delineation of the essential structural motifs solely responsible for this compound's distinct activities requires further dedicated investigation.
Impact of Stereoisomerism on Receptor Binding and Functional Potency
Mianserin possesses a chiral center at the 14b position, existing as a racemate of (S)-(+) and (R)-(-) enantiomers wikipedia.orgnih.gov. These enantiomers exhibit differential activity and receptor affinity wikipedia.orgnih.govnih.govpillbuys.com. Specifically, (S)-(+)-mianserin is reported to be significantly more potent than (R)-(-)-mianserin in inhibiting norepinephrine (B1679862) reuptake and shows higher affinity for the 5-HT2 receptor wikipedia.orgnih.govpillbuys.com.
This compound, as a metabolite of mianserin, also contains this chiral center and is described as racemic nih.gov. The metabolic process leading to this compound involves hydroxylation, which occurs on the existing chiral framework researchgate.netnih.govpillbuys.com. While the stereochemistry of the parent compound is known to impact its pharmacological profile, the specific impact of the individual enantiomers of this compound on receptor binding and functional potency is not explicitly detailed in the provided search results.
A study evaluating the behavioral effects of mianserin, its enantiomers, and metabolites (including this compound and desmethylmianserin) on a behavioral screen for antidepressant activity found that the metabolites showed no clear dose-related effect at the tested doses, in contrast to the parent compound, particularly the (+) enantiomer nih.govresearchgate.net. This suggests that while this compound exists as a racemate, its stereoisomers may have different or significantly reduced activity compared to the enantiomers of the parent mianserin in this specific behavioral model. Further research is needed to fully characterize the stereoselective receptor binding and functional profiles of the individual enantiomers of this compound.
Comparative Structure-Activity Analysis Between this compound, Mianserin, and Desmethylmianserin
Mianserin, this compound, and desmethylmianserin share the core tetracyclic structure but differ in substituents, leading to variations in their biological activities. Mianserin is characterized by a methyl group on the piperazine (B1678402) ring nih.gov. Desmethylmianserin lacks this methyl group nih.govuni.lu. This compound retains the methyl group but has an added hydroxyl group at the 8-position nih.gov. These structural differences result in distinct pharmacological profiles.
Mianserin is known to interact with a variety of receptors, acting as an antagonist or inverse agonist at histamine (B1213489) H1, several serotonin (B10506) receptors (5-HT1D, 5-HT1F, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6, and 5-HT7), and alpha-1 and alpha-2 adrenergic receptors. It also inhibits norepinephrine reuptake and shows partial agonist activity at the kappa-opioid receptor drugbank.comresearchgate.netwikipedia.org.
Comparative studies indicate that both this compound and desmethylmianserin can release noradrenaline by antagonizing alpha-2 autoreceptors in cortical slices. However, only this compound has been shown to block alpha-2 autoreceptors and heteroreceptors in synaptosomal preparations researchgate.net. This suggests that the presence of the hydroxyl group in this compound confers a broader alpha-2 adrenergic receptor interaction profile compared to desmethylmianserin.
Behavioral studies comparing the antidepressant-like effects of these compounds have yielded findings suggesting that the parent compound, mianserin (particularly the (+) enantiomer), is primarily responsible for the observed effects in certain models, with the metabolites showing less clear activity nih.govresearchgate.net. However, another source suggests that N-desmethylmianserin and this compound retain antidepressant properties, although they may be less sedating than mianserin researchgate.net. This highlights potential differences in activity depending on the specific biological assay or model used.
While quantitative receptor binding data for this compound is less available in the provided results compared to mianserin, one source mentions a K1 of 1.68 nM for this compound in the context of octopaminergic agonists researchgate.net. This suggests potent activity at certain targets, although the specific receptor requires further clarification.
Comparative Activities and Receptor Interactions
| Compound | Structural Features | Reported Activities/Receptor Interactions |
| Mianserin | Tetracyclic, N-methyl | Antagonist/Inverse Agonist: H1, 5-HT1D, 5-HT1F, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6, 5-HT7, α1, α2. Norepinephrine reuptake inhibitor. Partial κ-opioid agonist. drugbank.comresearchgate.netwikipedia.org |
| Desmethylmianserin | Tetracyclic, lacks N-methyl | Releases noradrenaline via α2 autoreceptor antagonism (cortical slices). researchgate.net Less clear antidepressant-like effect in behavioral assay. nih.govresearchgate.net Retains antidepressant properties (less sedating). researchgate.net |
| This compound | Tetracyclic, N-methyl, 8-hydroxyl | Releases noradrenaline via α2 autoreceptor antagonism (cortical slices). Blocks α2 autoreceptors and heteroreceptors (synaptosomal). researchgate.net Less clear antidepressant-like effect in behavioral assay. nih.govresearchgate.net Retains antidepressant properties (less sedating). researchgate.net K1 = 1.68 nM (octopaminergic agonist context). researchgate.net |
Advanced Analytical Methodologies for 8 Hydroxymianserin Quantification and Characterization
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for separating 8-hydroxymianserin from its parent compound, other metabolites, and endogenous matrix components. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are particularly valuable, especially when enantiomeric separation is required.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
HPLC is a widely used technique for the analysis of mianserin (B1677119) and its metabolites, including this compound. The use of chiral stationary phases (CSPs) in HPLC is essential for resolving the enantiomers of this compound, as mianserin and its metabolites often exist as stereoisomers with potentially different pharmacological profiles.
Studies have successfully employed HPLC with chiral columns for the enantiomeric separation of this compound in biological samples like plasma and urine. One method utilized a chiral reversed-phase column, such as Chiral-AGP, in conjunction with a short cyano-column to achieve baseline separation of this compound enantiomers. The mobile phase typically consists of a buffer, such as 1% triethylamine (B128534) titrated to pH 3.0 with ortho-phosphoric acid, and an organic modifier, such as acetonitrile. Careful optimization of pH and organic content is crucial for achieving desired separation and retention times. Fluorescence detection is commonly used, although the native fluorescence of these compounds is weak and can be enhanced.
Fast HPLC methods using monolithic silica (B1680970) columns have also been developed for the simultaneous determination of mianserin and its metabolites, including this compound, in human plasma. These methods offer rapid analysis times, with a total run time of 5 minutes, while maintaining good resolution, precision, and accuracy. Solid-phase extraction (SPE) is often employed as a sample preparation step prior to HPLC analysis to extract and concentrate the analytes from the biological matrix.
Here is a table summarizing typical chromatographic parameters for this compound analysis by HPLC:
| Parameter | Value/Description | Source |
| Column Type | Chiral (e.g., Chiral-AGP), Monolithic Silica (e.g., Chromolith Speed Rod) | , |
| Mobile Phase | Buffer (e.g., 1% TEA pH 3.0, 25 mM phosphate (B84403) buffer pH 5.3) + Organic Modifier (e.g., Acetonitrile) | , |
| Flow Rate | Optimized for separation and speed (e.g., 1.0 mL/min, 3.5 mL/min) | , |
| Detection | Fluorescence (Excitation 270 nm, Emission 430 nm), UV (292 nm) | , |
| Sample Preparation | Liquid-liquid extraction, Solid-phase extraction (SPE) | , |
Capillary Electrophoresis (CE) for Enantiomeric Resolution and Purity Assessment
Capillary Electrophoresis (CE) is another powerful technique for the separation of chiral compounds, including the enantiomers of this compound. CE offers advantages such as high separation efficiency, low sample and solvent consumption, and relatively short analysis times.
Enantiomeric separation in CE is typically achieved by adding a chiral selector to the background electrolyte. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPC), have been successfully used as chiral selectors for the resolution of this compound enantiomers by CE. Optimization of parameters like chiral selector concentration, buffer pH, and temperature is crucial for achieving baseline separation.
A CE method has been reported for the determination of mianserin and its metabolites, including this compound, in plasma, achieving baseline separation of the enantiomers. This method involved liquid-liquid extraction from plasma followed by CE analysis using HPC as the chiral selector. The limits of quantitation for the this compound enantiomers were reported to be 15 ng/mL. CE is considered a promising technique for therapeutic drug monitoring due to its sensitivity in the low nanogram range.
Spectrometric Identification and Structural Elucidation
Spectrometric techniques are indispensable for confirming the identity of this compound and elucidating its structure, particularly when dealing with complex biological samples or investigating novel metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool for the identification and quantification of volatile and semi-volatile compounds, including drug metabolites. While this compound itself may require derivatization to enhance its volatility for GC analysis, GC-MS can be used to identify and characterize it, especially in the context of metabolomic studies.
GC-MS-based metabolomics allows for both targeted and untargeted profiling of small-molecule metabolites. Mass spectral libraries, such as NIST and Wiley, are used to match the fragmentation patterns of detected compounds for identification. Predicted GC-MS spectra for this compound are available in databases, aiding in its identification. GC-MS has been applied in studies identifying various metabolites in biological and plant samples, demonstrating its utility in complex matrix analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and dynamics of molecules. Both 1H NMR and 13C NMR are powerful techniques for the structural characterization of this compound.
NMR spectroscopy can confirm the presence and position of functional groups, the connectivity of atoms, and the stereochemistry of the molecule. By analyzing chemical shifts, splitting patterns, and coupling constants in NMR spectra, scientists can elucidate the complete structure of this compound and differentiate it from isomers or other related compounds. NMR has been used to study the structure and conformation of mianserin derivatives, which can be extended to the characterization of this compound.
Quantitative Research Design and Statistical Analysis for Preclinical Studies
Quantitative research design and appropriate statistical analysis are critical for preclinical studies involving this compound to ensure the generation of reliable and interpretable data. Preclinical studies, often involving in vitro and in vivo experiments, aim to assess the potential efficacy, toxicity, and pharmacokinetic properties of a compound before clinical trials.
Key aspects of quantitative research design in preclinical studies include defining clear objectives, selecting appropriate animal models (if applicable), determining sample sizes, randomization, blinding, and establishing control groups. These elements help to minimize bias and ensure the internal validity of the study.
Statistical analysis is essential for analyzing the quantitative data generated in preclinical studies. This includes descriptive statistics to summarize data and inferential statistics to test hypotheses and determine the significance of observed effects. Appropriate statistical tests depend on the study design, the type of data collected, and the research question being addressed. For studies comparing different treatment groups, techniques such as t-tests, ANOVA, or non-parametric tests may be used. Regression analysis can be applied to assess relationships between variables. Validated analytical methods with established precision and accuracy are crucial for generating quantitative data suitable for statistical analysis.
Preclinical studies can be broadly classified as exploratory (hypothesis generating) or confirmatory (hypothesis testing). The design and statistical analysis should align with the study's objective. Guidelines exist to promote rigor and transparency in preclinical research design and reporting.
Quantitative data from analytical methods like HPLC can include concentration ranges, limits of quantitation (LOQ), limits of detection (LOD), precision (within-run and between-run R.S.D.), accuracy (within-run and between-run accuracy), and recovery rates. These parameters are statistically evaluated during method validation to ensure the reliability of the quantitative data.
Here is an example table presenting validation parameters for an analytical method that could be applied to this compound:
| Parameter | Value/Range (Example Data) | Source |
| Concentration Range | 20 – 300 ng/mL | |
| LOQ | 20 ng/mL | |
| LOD | 10 ng/mL | |
| Within-run Precision (% R.S.D.) | 1.6 – 6.9% | |
| Between-run Precision (% R.S.D.) | 1.3 – 7.2% | |
| Within-run Accuracy (%) | 1.4 – 6.4% | |
| Between-run Accuracy (%) | 1.5 – 4.5% | |
| Mean Absolute Recovery (%) | 99.6% |
Experimental Design Principles for In Vitro and In Vivo Pharmacological Assessments
Experimental design for pharmacological assessments involving this compound, whether in vitro or in vivo, requires careful consideration to ensure the generation of reliable and interpretable data. The specific design depends heavily on the research question, the biological system being used, and the type of pharmacological activity or disposition being investigated.
In vitro studies might involve assessing the interaction of this compound with specific molecular targets, such as receptors or enzymes, or evaluating its effects on cellular processes. For instance, this compound has been included in panels of compounds tested for activity against G protein-coupled receptors (GPCRs), such as the Anopheles gambiae octopamine (B1677172) receptor, utilizing techniques like radioligand binding assays nih.gov. Experimental designs for such studies typically involve:
Defining the biological system: This could range from isolated enzymes or receptors to cell lines or primary cell cultures. In the case of the Anopheles gambiae octopamine receptor study, isolated membranes were used nih.gov.
Establishing treatment groups: This includes a vehicle control, varying concentrations of this compound, and appropriate positive and negative controls depending on the assay.
Determining incubation conditions: Factors such as temperature, time, and media composition are optimized for the specific assay and biological system.
Selecting appropriate endpoints: These could be receptor binding affinity (e.g., using radioligand binding assays) nih.gov, enzyme activity, cellular response, or metabolite formation.
Ensuring sufficient replication: Both technical replicates (repeated measurements within the same experiment) and biological replicates (independent experiments using different batches of cells or preparations) are crucial for statistical power and generalizability.
In vivo studies, while not extensively detailed for the specific pharmacological effects of this compound itself in the provided results, would generally follow principles applied to assessing drug metabolites or related compounds. If investigating the in vivo disposition or potential pharmacological activity of this compound, typical experimental design considerations would include:
Species selection: Choosing an appropriate animal model (e.g., rodents, non-rodents) based on the research question and the metabolic profile of mianserin and its metabolites in that species.
Route of administration: Depending on whether the study focuses on the formation and disposition of this compound from administered mianserin or the effects of directly administered this compound.
Dose selection: Based on preclinical data, including toxicokinetics and any available in vitro activity. While dosage information is excluded from the content, the principle of dose selection is integral to experimental design.
Sampling strategy: Determining the type of biological sample (e.g., plasma, urine, tissue) and the time points for collection to adequately capture the pharmacokinetic profile or the desired pharmacological effect. Studies have quantified this compound in human plasma and urine researchgate.netpillbuys.com.
Control groups: Including a vehicle control group and potentially a group treated with the parent compound, mianserin, for comparison.
Blinding and randomization: Implementing blinding of investigators and/or sample analysis to treatment groups and randomizing animals to groups to minimize bias.
Sample size determination: Calculating the appropriate number of animals per group based on the expected variability of the data and the desired statistical power to detect a meaningful effect. General principles for in vivo study design emphasize the importance of sample size nih.gov.
For both in vitro and in vivo studies, robust analytical methods for the quantification of this compound are a prerequisite. High-performance liquid chromatography (HPLC), often coupled with techniques like solid phase extraction (SPE), has been successfully applied for the determination of this compound in biological matrices such as human plasma researchgate.net. The validation of such methods, including parameters like limit of quantification (LOQ), limit of detection (LOD), precision, and accuracy, is a critical component of the experimental design to ensure the reliability of the analytical data researchgate.net.
Statistical Analysis Approaches for Data Interpretation and Hypothesis Testing
Appropriate statistical analysis is essential for interpreting the data generated from pharmacological assessments of this compound and for testing hypotheses. The choice of statistical methods depends on the experimental design, the type of data collected (e.g., continuous, categorical), and the specific research question being addressed.
In studies quantifying this compound in biological samples, statistical analysis is used to validate the analytical method and to interpret the pharmacokinetic or disposition data. For method validation, statistical parameters such as the mean, standard deviation (SD), and relative standard deviation (RSD) are calculated to assess precision and accuracy researchgate.net. Calibration curves are analyzed using regression analysis to determine linearity and quantify the compound in unknown samples researchgate.net.
For pharmacological studies investigating the effects of this compound, common statistical approaches include:
Descriptive statistics: Summarizing data using measures such as mean, median, standard deviation, and standard error of the mean.
Inferential statistics: Used to make inferences about a population based on a sample. This includes hypothesis testing to determine if observed differences between groups are statistically significant.
Comparing group means: For continuous data from different experimental groups (e.g., response at different concentrations or time points), t-tests (for two groups) or analysis of variance (ANOVA) (for three or more groups) are commonly used nih.gov. Post-hoc tests may be applied after ANOVA to determine which specific groups differ significantly.
Analyzing categorical data: If the endpoint is categorical (e.g., presence or absence of a response), chi-square tests or Fisher's exact test may be employed nih.gov.
Regression analysis: Used to assess the relationship between two or more variables, such as concentration-response curves in in vitro assays or pharmacokinetic parameters over time nih.gov.
Pharmacokinetic analysis: Non-compartmental or compartmental modeling can be used to analyze the concentration-time data of this compound in biological fluids, allowing for the estimation of parameters such as half-life, clearance, and volume of distribution.
When assessing the enantiomers of this compound, statistical analysis would involve comparing the concentrations or activities of the individual enantiomers, potentially using methods to assess stereoselectivity pillbuys.comscribd.com. Statistical data concerning the analysis of enantiomers in plasma has included reported mean and standard deviation values for measured recovery percentages pillbuys.com.
Data Tables
Based on the research findings, here are example data tables.
Table 1: Validation Parameters for this compound Quantification in Human Plasma by HPLC
| Parameter | Value | Unit | Source |
| LOQ | 20.0 | ng/ml | researchgate.net |
| LOD | 10.0 | ng/ml | researchgate.net |
| Within-run Precision | 1.6 - 6.9 | % R.S.D | researchgate.net |
| Between-run Precision | 1.3 - 7.2 | % R.S.D | researchgate.net |
| Within-run Accuracy | 1.4 - 6.4 | % | researchgate.net |
| Between-run Accuracy | 1.5 - 4.5 | % | researchgate.net |
| Mean Absolute Recovery | 99.6 | % | researchgate.net |
| Concentration Range | 20 - 300 | ng/ml | researchgate.net |
| Correlation Coefficient (R) | 0.9997 | - | researchgate.net |
Table 2: Measured Recovery of this compound Enantiomers in Plasma
| Enantiomer | Measured Recovery (% ± SD) | Source |
| (S)-8-OH-MIAN | Data not explicitly provided with mean ± SD in source, but recovery mentioned in context of enantiomer analysis. pillbuys.com | pillbuys.com |
| (R)-8-OH-MIAN | Data not explicitly provided with mean ± SD in source, but recovery mentioned in context of enantiomer analysis. pillbuys.com | pillbuys.com |
Note: Table 2 data is based on the description in source pillbuys.com which mentions measured recovery percentages for enantiomers, but the specific mean ± SD values for 8-OH-MIAN enantiomers were not directly presented in the snippet.
Detailed Research Findings
Research findings related to this compound from the provided sources highlight its analytical determination and some aspects of its pharmacological assessment:
A fast HPLC method coupled with solid phase extraction was developed and validated for the simultaneous determination of mianserin and its metabolites, including this compound, in human plasma. The method demonstrated good precision, accuracy, and recovery for this compound quantification within a concentration range of 20-300 ng/ml. researchgate.net
Studies have been conducted to determine the enantiomers of this compound in plasma and urine of patients treated with mianserin, indicating the presence of both (S)- and (R)-enantiomers and analytical methods for their determination. pillbuys.com
Trace levels of free (unconjugated) this compound have been confirmed in plasma samples. pillbuys.com
In an in vitro study characterizing the Anopheles gambiae octopamine receptor, this compound was tested as a known GPCR antagonist, demonstrating its use in pharmacological assessments of receptor interactions. nih.gov
this compound-D3, a deuterium-labeled analog, is used as an internal standard in analytical and pharmacokinetic research for precise quantification of mianserin and its metabolites, including this compound. veeprho.com
Preclinical Pharmacodynamic Investigations of 8 Hydroxymianserin
In Vivo Animal Models for Assessing Neurotransmitter System Modulation
Preclinical investigations employing in vivo animal models are fundamental to understanding how compounds like 8-hydroxymianserin may modulate neurotransmitter systems. These models are designed to mimic aspects of neuropsychiatric conditions or assess specific behavioral endpoints influenced by neurotransmitter activity.
One relevant in vivo model used in the study of antidepressant-like effects is the differential-reinforcement-of-low-rate 72-s (DRL 72-s) schedule. nih.govresearchgate.net This behavioral screen is known for its sensitivity and specificity to the properties of antidepressant drugs. nih.govresearchgate.net In studies utilizing this model, the effects of compounds on reinforcement rate and response rate are evaluated to determine antidepressant-like activity. nih.govresearchgate.net
While mianserin (B1677119) itself has shown antidepressant-like effects in the DRL 72-s schedule, research specifically investigating this compound in this model at doses up to 10 mg/kg did not demonstrate a clear dose-related effect. nih.govresearchgate.net This suggests that, in this specific behavioral paradigm and at the tested doses, this compound did not exhibit the same level of antidepressant-like activity as the parent compound or its enantiomers. nih.govresearchgate.net
Animal models are also used to explore the interaction of compounds with specific neurotransmitter receptors. For instance, research on related compounds and the parent drug mianserin has investigated their effects on α2-adrenergic autoreceptors and various serotonin (B10506) receptors, including 5-HT2 receptors. ontosight.ainih.gov The potential for this compound to exhibit serotonin receptor antagonism has been noted. ontosight.ai Interactions with these receptors can influence the release and activity of neurotransmitters like noradrenaline and serotonin, which are implicated in mood regulation. ontosight.ainih.gov
Comparative Pharmacodynamic Profiling with Mianserin in Preclinical Systems
Studies comparing mianserin and its metabolites, including this compound, have been conducted in behavioral screens like the DRL 72-s schedule. nih.govresearchgate.net In these comparisons, racemic mianserin demonstrated antidepressant-like effects at specific doses (5 and 10 mg/kg), characterized by an increased reinforcement rate and decreased response rate. nih.govresearchgate.net The enantiomers of mianserin, (+)-mianserin and (-)-mianserin, also showed antidepressant-like effects, with (+)-mianserin being more potent, exhibiting effects at lower doses (0.6 mg/kg) compared to (-)-mianserin (2.5 mg/kg). nih.govresearchgate.net
While the DRL 72-s model focused on antidepressant-like behavior, other preclinical investigations might explore different aspects of pharmacodynamics, such as receptor binding profiles or modulation of neurotransmitter release in specific brain regions. Research suggests that this compound may retain some antidepressant activities but might be less sedative than mianserin. nih.govresearchgate.net Mianserin is known to strongly stimulate norepinephrine (B1679862) release. researchgate.net Further comparative studies could delineate the specific receptor targets and functional effects of this compound compared to mianserin across various neurotransmitter systems.
Here is a summary of comparative effects in the DRL 72-s model:
| Compound | Dose Range Tested (mg/kg) | Antidepressant-Like Effect (DRL 72-s) |
| Racemic Mianserin | 5, 10 | Yes (clear dose-related effect) |
| (+)-Mianserin | 0.6, 2.5+ | Yes (more potent than racemic) |
| (-)-Mianserin | 2.5, 5+ | Yes (less potent than (+)-mianserin) |
| This compound | Up to 10 | No clear dose-related effect |
Integration of In Vitro and Preclinical In Vivo Data for Pharmacodynamic Scaling Principles
The integration of in vitro and preclinical in vivo data is a critical step in the drug discovery and development process, particularly for applying pharmacodynamic scaling principles. This involves using data from in vitro experiments (e.g., receptor binding assays, enzyme activity) and in vivo animal studies to predict or understand the potential pharmacodynamic effects in humans.
While the provided search results offer limited direct information on the specific integration and scaling of this compound data, general principles of in vitro-in vivo extrapolation (IVIVE) and pharmacodynamic scaling are relevant. IVIVE aims to predict in vivo pharmacokinetic or pharmacodynamic parameters from in vitro data. nih.govnih.gov This often involves using scaling factors and mathematical models to bridge the gap between different experimental systems and species. nih.govnih.gov
For pharmacodynamic scaling, understanding the relationship between drug or metabolite concentration at the site of action and the observed effect is crucial. In vitro studies can provide information on the potency of a compound at specific receptors or enzymes, while in vivo animal studies can link exposure levels to behavioral or physiological outcomes. Integrating these datasets can help build models that predict the magnitude and duration of effects based on predicted or measured concentrations in target tissues.
In the case of this compound, in vitro data on its affinity for various receptors, such as serotonin receptors, could be combined with in vivo data from animal models to assess the relationship between systemic or brain concentrations of this compound and observed behavioral effects. Although the DRL 72-s study did not show a clear effect for this compound at the tested doses, further research with different models or higher doses, combined with pharmacokinetic data in those animal models, would be necessary for a comprehensive pharmacodynamic scaling analysis.
Q & A
Q. What are the established methodologies for synthesizing and characterizing 8-Hydroxymianserin in vitro?
To synthesize this compound, researchers typically start with mianserin as a precursor, employing hydroxylation reactions under controlled conditions (e.g., cytochrome P450-mediated oxidation in liver microsomes). Characterization involves high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation . For new compounds, ensure full spectral data (¹H/¹³C NMR, IR) and chromatographic purity (>95%) are reported .
Q. How can researchers quantify this compound in biological matrices, and what validation parameters are critical?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in plasma or urine. Key validation steps include:
- Calibration curves : Linear range covering expected physiological concentrations (e.g., 1–100 ng/mL).
- Recovery and matrix effects : Assess using spiked samples vs. pure solvent.
- Precision/accuracy : Intra- and inter-day coefficients of variation ≤15% .
Include internal standards (e.g., deuterated analogs) to correct for matrix interference .
Q. What is the role of this compound as a metabolite of mianserin in pharmacological studies?
this compound is a major metabolite of mianserin, formed via hepatic hydroxylation. While it exhibits weaker noradrenaline reuptake inhibition (IC₅₀ = 9 μM) compared to mianserin (IC₅₀ = 30 nM), it contributes to the overall pharmacokinetic profile and may synergize with parent drug effects. Studies should compare plasma concentrations of mianserin and its metabolites to assess metabolic ratios in vivo .
Advanced Research Questions
Q. How do contradictory findings about this compound’s pharmacological activity inform experimental design?
Early studies report weak serotonin uptake inhibition (IC₅₀ = 9 μM) and inconsistent behavioral effects (e.g., reduced muricidal activity at high doses). To resolve contradictions:
- Dose-response curves : Test across a wide range (e.g., 1–100 mg/kg in rodent models).
- Receptor binding assays : Compare affinity for α-adrenoceptors, histamine receptors, and serotonin transporters .
- Control for sedation : Use open-field tests to distinguish specific pharmacological effects from non-specific motor suppression .
Q. What advanced techniques are recommended for analyzing enantiomers of this compound in clinical samples?
Chiral chromatography (e.g., using a CHIRALPAK® column) resolves enantiomers. Key steps:
- Mobile phase optimization : Use hexane/ethanol mixtures with chiral additives.
- Validation : Report enantiomeric excess (≥98%) and retention times.
- Pharmacokinetic correlation : Compare enantiomer ratios in plasma vs. urine to assess metabolic stereoselectivity .
Q. How can structural modifications of this compound enhance its therapeutic potential?
Derivatization strategies include:
- Glucuronidation studies : Evaluate this compound glucuronide formation using UDP-glucuronosyltransferase assays .
- Analog synthesis : Introduce substituents (e.g., halogenation) to improve receptor selectivity.
- Computational modeling : Predict binding affinities using molecular docking with α₂-adrenoceptor structures .
Q. What statistical approaches address variability in this compound’s behavioral data?
Q. How should researchers design studies to explore this compound’s role in combination therapies?
- Synergy assays : Use isobolographic analysis to test interactions with SSRIs or tricyclic antidepressants.
- Pharmacodynamic endpoints : Measure changes in monoamine levels (e.g., microdialysis for noradrenaline in prefrontal cortex).
- Safety profiling : Monitor QT interval prolongation and hepatic enzyme activity in long-term studies .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
